Product packaging for Glycomaurrol(Cat. No.:)

Glycomaurrol

Cat. No.: B1253809
M. Wt: 265.3 g/mol
InChI Key: SHNRPNUTQQJVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery

Glycomaurrol was first isolated in 1989 from the stem bark of Glycosmis mauritiana, a plant species within the Rutaceae family. This discovery was part of a broader investigation into the phytochemical diversity of the Glycosmis genus, which has long been recognized for its medicinal properties in traditional systems. Initial structural characterization revealed its carbazole alkaloid framework, distinguishing it from other secondary metabolites in the genus. The compound’s synthesis was later achieved in 2007 through a divergent Diels–Alder strategy, confirming its regiospecific formation and enabling further pharmacological studies.

Nomenclature and Structural Classification

This compound is systematically named 6-methyl-4-(3-methylbut-2-enyl)-9H-carbazol-3-ol according to IUPAC conventions. Its molecular formula, C₁₈H₁₉NO , corresponds to a molecular weight of 265.3 g/mol . Structurally, it belongs to the carbazole alkaloid class, characterized by a tricyclic system comprising two benzene rings fused to a pyrrole ring. A prenyl group (3-methylbut-2-enyl) at the C4 position and a hydroxyl group at C3 further define its substitution pattern.

Table 1: Key Structural and Molecular Data of this compound

Property Value
IUPAC Name 6-methyl-4-(3-methylbut-2-enyl)-9H-carbazol-3-ol
Molecular Formula C₁₈H₁₉NO
Molecular Weight 265.3 g/mol
SMILES Notation CC1=CC2=C(C=C1)NC3=C2C(=C(C=C3)O)CC=C(C)C
Classification Carbazole Alkaloid

Phytochemical Significance in the Rutaceae Family

Within the Rutaceae family, this compound exemplifies the ecological and biochemical roles of carbazole alkaloids. Glycosmis mauritiana produces this compound as part of its defense mechanism against herbivores and pathogens, a trait common among Rutaceae species. The genus Glycosmis is particularly noted for its diverse alkaloid profile, with this compound contributing to its cytotoxic and antimicrobial activities. Its presence underscores the evolutionary adaptation of Rutaceae plants to synthesize structurally complex metabolites for survival in competitive ecosystems.

The compound’s isolation from Glycosmis mauritiana aligns with broader patterns in the family, where carbazole alkaloids like glycozoline and eustifolines exhibit overlapping biosynthetic pathways. These pathways often involve cyclization of prenylated tryptophan derivatives or oxidative coupling reactions, as observed in related species. Such biochemical versatility highlights the Rutaceae family’s importance in natural product research and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO B1253809 Glycomaurrol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

6-methyl-4-(3-methylbut-2-enyl)-9H-carbazol-3-ol

InChI

InChI=1S/C18H19NO/c1-11(2)4-6-13-17(20)9-8-16-18(13)14-10-12(3)5-7-15(14)19-16/h4-5,7-10,19-20H,6H2,1-3H3

InChI Key

SHNRPNUTQQJVJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C(=C(C=C3)O)CC=C(C)C

Synonyms

glycomaurrol

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

Glycomaurrol has been studied for its potential in treating various health conditions. Its bioactive properties suggest several therapeutic applications:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its effectiveness against HepG2 liver cancer cells, showing significant inhibition of cell growth at low concentrations (IC50 = 2.57 µM) . This suggests that this compound could be a candidate for further development in cancer therapies.
  • Antimicrobial Properties : The compound has shown promising results against bacterial pathogens. Its effectiveness against strains such as E. coli highlights its potential as an antimicrobial agent, which could be crucial in developing new antibiotics amid rising antibiotic resistance .
  • Anti-inflammatory Effects : this compound may also play a role in reducing inflammation, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways can be beneficial in conditions such as arthritis and other chronic inflammatory disorders.

Synthesis and Chemical Properties

The synthesis of this compound involves complex chemical processes, primarily focusing on the construction of its carbazole framework. A notable method includes the use of DIBAL-H (diisobutylaluminum hydride) for the reductive ring-opening of pyrano-carbazoles, which provides an efficient route to obtain this compound . This synthetic approach not only enhances the yield but also allows for the exploration of structural analogs that may have improved biological activities.

Case Study 1: Anticancer Efficacy

A study conducted on HepG2 cells revealed that this compound significantly reduced tumor growth without causing toxicity to major organs. The in vivo experiments confirmed its therapeutic potential, suggesting that this compound could be developed into a viable anticancer drug .

Case Study 2: Antimicrobial Activity

In another investigation, this compound's effectiveness against bacterial strains was tested, demonstrating notable antibacterial activity. This study emphasized the need for further exploration into its application as a natural antibiotic, particularly in treating infections caused by resistant strains .

Data Table: Summary of Applications

Application AreaSpecific Use CasesObserved Effects
AnticancerHepG2 liver cancerIC50 = 2.57 µM; significant growth inhibition
AntimicrobialE. coli and other bacterial strainsNotable antibacterial activity
Anti-inflammatoryChronic inflammatory diseasesModulation of inflammatory pathways

Comparison with Similar Compounds

Glycomaurrol shares structural and functional similarities with several carbazole and flavanone derivatives. Below is a detailed comparison:

Structural Comparison
Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method
This compound Carbazole 2,6-Dioxygenation; prenyl groups C₂₄H₂₅NO₃ 375.46 Divergent Diels-Alder
Eustifoline-D Furo[2,3-c]carbazole Fused furan ring; prenyl groups C₂₂H₂₁NO₃ 359.41 Palladium-catalyzed cyclization
Carbalexin C Carbazole 1,3-Dioxygenation; methyl groups C₁₄H₁₁NO₂ 225.25 Transition-metal catalysis
Glabrol Flavanone 7-Hydroxy; prenylated phenyl groups C₂₅H₂₆O₄ 390.47 Plant extraction

Key Observations :

  • Core Structure: this compound and Carbalexin C share a carbazole backbone, while Eustifoline-D incorporates a fused furan ring. Glabrol belongs to the flavanone class, differing in its benzopyranone core .
  • Functional Groups : this compound’s 2,6-dioxygenation pattern contrasts with Carbalexin C’s 1,3-substitution. Both feature prenyl groups, which enhance lipophilicity and membrane interaction .
  • Synthesis : this compound and Eustifoline-D utilize transition-metal catalysis, whereas Glabrol is typically isolated from natural sources .

Key Observations :

  • Enzyme Interaction : Glabrol’s tyrosinase inhibition contrasts with this compound’s hypothesized DNA/RNA intercalation, reflecting divergent mechanisms .
Physicochemical Properties
Property This compound Eustifoline-D Carbalexin C Glabrol
LogP (Predicted) 4.2 3.8 2.1 5.0
Solubility Low (DMSO) Low (DMSO) Moderate (H₂O) Low (EtOH)
Stability pH-sensitive Light-sensitive Stable Stable

Key Observations :

  • Lipophilicity : this compound and Glabrol’s high LogP values correlate with their prenyl groups, suggesting enhanced cell permeability .
  • Solubility : Carbalexin C’s moderate aqueous solubility makes it suitable for plant-based applications, whereas this compound requires organic solvents for delivery .

Q & A

Q. What ethical considerations apply to in vivo testing of this compound’s therapeutic potential?

  • Methodological Answer :
  • Follow ARRIVE guidelines for animal studies: Justify sample sizes, minimize suffering, and obtain ethics committee approval .
  • For human cell lines, verify provenance and consent status. Disclose conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycomaurrol
Reactant of Route 2
Glycomaurrol

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